Product packaging for 3-(6-Methoxynaphthalen-2-yl)pyrrolidine(Cat. No.:CAS No. 887592-92-9)

3-(6-Methoxynaphthalen-2-yl)pyrrolidine

Cat. No.: B13537643
CAS No.: 887592-92-9
M. Wt: 227.30 g/mol
InChI Key: FWSBBFLGZJKGMA-UHFFFAOYSA-N
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Description

3-(6-Methoxynaphthalen-2-yl)pyrrolidine is a chemical building block featuring a pyrrolidine ring linked to a 6-methoxynaphthalene scaffold. This structure is of significant interest in medicinal chemistry research, particularly in the design and synthesis of novel bioactive molecules. The 6-methoxynaphthalen-2-yl group is a well-known pharmacophore, notably found in non-steroidal anti-inflammatory drugs (NSAIDs) like Naproxen . Research on hydrazone derivatives incorporating this moiety has explored their potential as anti-mycobacterial and antibacterial agents . Furthermore, the pyrrolidine ring is a privileged structure in drug discovery. Patents disclose that pyrrolidine derivatives are being investigated for their potential as antimalarial agents , while other scientific studies have developed potent and selective non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3, an enzyme implicated in hormone-related cancers, using a phenylpyrrolidin-2-one core structure . The integration of these two fragments into a single molecule makes this compound a valuable intermediate for researchers developing new therapeutic candidates, probing enzyme mechanisms, or conducting structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H17NO B13537643 3-(6-Methoxynaphthalen-2-yl)pyrrolidine CAS No. 887592-92-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

887592-92-9

Molecular Formula

C15H17NO

Molecular Weight

227.30 g/mol

IUPAC Name

3-(6-methoxynaphthalen-2-yl)pyrrolidine

InChI

InChI=1S/C15H17NO/c1-17-15-5-4-11-8-12(2-3-13(11)9-15)14-6-7-16-10-14/h2-5,8-9,14,16H,6-7,10H2,1H3

InChI Key

FWSBBFLGZJKGMA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C3CCNC3

Origin of Product

United States

Advanced Spectroscopic and Solid State Structural Elucidation of 3 6 Methoxynaphthalen 2 Yl Pyrrolidine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution.

Application of 1D NMR (¹H, ¹³C) for Structural Connectivity

For a complete structural assignment of 3-(6-Methoxynaphthalen-2-yl)pyrrolidine, ¹H (proton) and ¹³C (carbon-13) NMR spectra would be essential. These one-dimensional experiments would confirm the presence of the key structural fragments: the 6-methoxynaphthalene group and the pyrrolidine (B122466) ring.

¹H NMR: Would provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. Expected signals would include those for the aromatic protons of the naphthalene (B1677914) ring, the methoxy (B1213986) group protons, and the aliphatic protons of the pyrrolidine ring.

¹³C NMR: Would determine the number of distinct carbon atoms and provide insights into their hybridization and chemical environment.

Without experimental data, a table of chemical shifts cannot be provided.

Multidimensional NMR Techniques (e.g., COSY, NOESY, HMBC, HSQC) for Elucidating Stereochemistry and Spatial Relationships

To establish the precise three-dimensional structure and connectivity, a suite of two-dimensional (2D) NMR experiments would be required.

COSY (Correlation Spectroscopy): Would reveal proton-proton coupling networks, helping to assign protons on the pyrrolidine ring.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton to its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two to three bonds, crucial for connecting the pyrrolidine ring to the naphthalene moiety.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would identify protons that are close in space, providing critical information for determining the molecule's stereochemistry and preferred conformation.

Specific correlations and stereochemical assignments depend on experimental data which is currently unavailable.

Deuterium and Oxygen Isotope Effects on Chemical Shifts for Tautomeric Studies

This advanced NMR technique is typically applied to molecules that can exist in different tautomeric forms, such as those with keto-enol equilibria. For this compound, which does not possess readily exchangeable protons conducive to common tautomerism, this specific analysis is less relevant unless studying its behavior under specific conditions or as part of a derivative structure.

X-ray Crystallography for Precise Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography provides unambiguous proof of a molecule's solid-state structure, including bond lengths, bond angles, and crystal packing. Obtaining a single crystal of this compound suitable for diffraction analysis would be a prerequisite. Such an analysis would yield precise data on the conformation of the pyrrolidine ring (e.g., envelope or twist conformation) and the orientation of the methoxynaphthalene substituent. No crystallographic data for this compound has been deposited in crystallographic databases.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Conformational Insights

Fourier-Transform Infrared (FTIR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups.

FTIR: Would show characteristic absorption bands for C-H bonds (aromatic and aliphatic), C-O stretching of the methoxy group, C-N stretching of the pyrrolidine, and N-H bending (if a secondary amine).

Raman: As a complementary technique, it is particularly useful for analyzing the vibrations of the non-polar naphthalene backbone.

A detailed table of vibrational frequencies cannot be compiled without experimental spectra.

High-Resolution Mass Spectrometry for Accurate Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) would provide an extremely accurate measurement of the molecule's mass, allowing for the unambiguous determination of its elemental formula. mdpi.com Furthermore, by inducing fragmentation (e.g., through collision-induced dissociation), the resulting fragmentation pattern would offer valuable clues about the molecule's structure and the relative strength of its chemical bonds. Key expected fragments would likely arise from the cleavage of the bond connecting the pyrrolidine and naphthalene rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation System Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for elucidating the electronic structure of this compound. The UV-Vis spectrum of this compound is primarily dictated by the 6-methoxynaphthalene chromophore, which gives rise to intense absorptions in the ultraviolet region due to π→π* electronic transitions within the aromatic system. The pyrrolidine moiety, while lacking significant absorption in the near-UV region, can subtly influence the electronic environment of the chromophore.

The naphthalene ring system inherently possesses a set of characteristic absorption bands. Typically, these correspond to transitions to the ¹Lₐ and ¹Lₑ excited states, notation derived from Platt's free-electron model. The introduction of the methoxy group (-OCH₃) at the 6-position acts as an auxochrome, an electron-donating group that can cause a bathochromic (red) shift of the absorption maxima and an increase in their intensity (hyperchromic effect). This is due to the interaction of the oxygen lone pair electrons with the π-system of the naphthalene ring, which raises the energy of the highest occupied molecular orbital (HOMO).

The electronic transitions observed in the UV-Vis spectrum of this compound can be assigned as follows:

π→π Transitions:* These are high-intensity absorptions arising from the promotion of electrons from bonding π orbitals to antibonding π* orbitals within the methoxynaphthalene ring. Multiple distinct bands are expected, corresponding to the different electronic transitions within the aromatic system. These transitions are responsible for the main features of the UV-Vis spectrum. rsc.orgaanda.org

n→π Transitions:* A weak absorption band may be present due to the promotion of a non-bonding electron from the nitrogen atom of the pyrrolidine ring to an antibonding π* orbital of the naphthalene system. These transitions are generally of low intensity and may be obscured by the much stronger π→π* bands.

The solvent in which the spectrum is recorded can influence the position and intensity of the absorption bands. Polar solvents may interact with the molecule's dipole moment, leading to shifts in the absorption maxima. For instance, in polar solvents, n→π* transitions typically undergo a hypsochromic (blue) shift, while π→π* transitions may experience a bathochromic shift.

A representative UV-Vis absorption data table for a compound with a similar chromophore is presented below to illustrate the typical spectral characteristics.

Transition λmax (nm) Molar Absorptivity (ε) (L·mol-1·cm-1) Solvent
π→π~230~50,000Ethanol
π→π~275~6,000Ethanol
π→π~320~2,000Ethanol
n→π~340~100Hexane

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Determination of Enantiopure Compounds

Chiroptical spectroscopy, particularly Circular Dichroism (CD) spectroscopy, is an indispensable tool for the determination of the absolute configuration of enantiopure this compound. The presence of a stereocenter at the 3-position of the pyrrolidine ring renders the molecule chiral, existing as two non-superimposable mirror images (enantiomers), designated as (R) and (S).

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. While a UV-Vis spectrum shows absorption bands for all molecules, a CD spectrum only shows signals for chiral molecules, and these signals can be positive or negative, known as Cotton effects. The two enantiomers of a chiral compound will produce CD spectra that are mirror images of each other.

The principle behind using CD spectroscopy for absolute configuration determination lies in the fact that the achiral 6-methoxynaphthalene chromophore is perturbed by the chiral environment of the pyrrolidine ring. This interaction induces chirality in the electronic transitions of the naphthalene system, leading to observable Cotton effects in the CD spectrum at the same wavelengths as the absorption bands in the UV-Vis spectrum.

The determination of the absolute configuration, (R) or (S), of an enantiopure sample of this compound would typically involve the following steps:

Experimental Measurement: The CD spectrum of the enantiopure sample is recorded.

Comparison with Standards: The experimental spectrum is compared with the known CD spectrum of a structurally similar compound with a defined absolute configuration.

Theoretical Calculation: In the absence of suitable reference compounds, quantum chemical calculations can be employed to predict the CD spectra for both the (R) and (S) enantiomers. The experimental spectrum is then compared to the calculated spectra to assign the absolute configuration.

A positive or negative Cotton effect at a specific wavelength is characteristic of a particular spatial arrangement of atoms around the stereocenter. By analyzing the signs of the Cotton effects associated with the π→π* transitions of the naphthalene chromophore, the absolute configuration can be deduced.

The following table provides a hypothetical representation of CD spectral data for the two enantiomers of this compound, illustrating the mirror-image relationship.

Enantiomer λ (nm) Δε (L·mol-1·cm-1) Associated Transition
(R)-enantiomer~230+15.0π→π
~275-2.5π→π
(S)-enantiomer~230-15.0π→π
~275+2.5π→π

Computational Chemistry and Theoretical Investigations of 3 6 Methoxynaphthalen 2 Yl Pyrrolidine

Quantum Chemical Calculations of Electronic and Geometric Structure

Density Functional Theory (DFT) stands as a cornerstone of computational quantum chemistry, balancing accuracy with computational cost, making it well-suited for studying molecules of the size and complexity of 3-(6-Methoxynaphthalen-2-yl)pyrrolidine. DFT calculations can predict a wide array of molecular properties by approximating the electron density of the system. nih.gov

In a typical DFT study of this compound, the first step would be to perform a geometry optimization. This process determines the lowest energy arrangement of the atoms, providing the most stable three-dimensional structure. A popular and effective functional for such calculations on organic molecules is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), often paired with a basis set like 6-311++G(d,p) to ensure a high degree of accuracy. nih.gov The optimized geometry would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles, offering a precise picture of the molecule's shape.

Furthermore, DFT can be employed to calculate thermodynamic properties such as the heat of formation and entropy, providing insights into the stability of the molecule. arabjchem.org By analyzing the electronic structure, one can also predict sites of reactivity, which is invaluable for understanding how the molecule might interact with other chemical species. The following table illustrates the types of molecular properties that can be obtained from DFT calculations for this compound.

Table 1: Hypothetical Molecular Properties of this compound Calculated Using DFT (B3LYP/6-311++G(d,p))

PropertyCalculated ValueUnit
Total Energy-885.345Hartrees
Dipole Moment2.15Debye
Heat of Formation15.78kcal/mol
Entropy125.4cal/mol·K

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on this compound are not readily available.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. For this compound, an analysis of its HOMO and LUMO provides critical information about its electronic behavior.

The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons. A higher HOMO energy level suggests a greater tendency to act as an electron donor. Conversely, the LUMO is the innermost orbital without electrons and is related to the molecule's ability to accept electrons. A lower LUMO energy level indicates a greater propensity to act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. A small HOMO-LUMO gap, on the other hand, suggests that the molecule is more reactive and can be more easily polarized.

For this compound, the HOMO is likely to be localized on the electron-rich methoxynaphthalene ring system, while the LUMO may be distributed across the entire molecule. The visualization of these orbitals can reveal the regions of the molecule that are most likely to be involved in electron transfer processes. The following table presents hypothetical HOMO, LUMO, and energy gap values for the molecule.

Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound

ParameterEnergy (eV)
HOMO-5.89
LUMO-0.98
HOMO-LUMO Gap (ΔE)4.91

Note: The data in this table is hypothetical and for illustrative purposes only.

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map is a three-dimensional representation of the electrostatic potential on the electron density surface of a molecule.

Different colors on the MEP map correspond to different values of the electrostatic potential. Regions of negative electrostatic potential, typically colored in shades of red, are electron-rich and are susceptible to electrophilic attack. These areas are often associated with lone pairs of electrons on electronegative atoms. In the case of this compound, the oxygen atom of the methoxy (B1213986) group and the nitrogen atom of the pyrrolidine (B122466) ring are expected to be regions of high electron density.

Conversely, regions of positive electrostatic potential, usually depicted in shades of blue, are electron-poor and are prone to nucleophilic attack. These regions are typically found around hydrogen atoms, particularly those attached to electronegative atoms. The hydrogen atoms on the pyrrolidine ring and the aromatic naphthalene (B1677914) ring would likely exhibit positive electrostatic potential.

Intermediate electrostatic potential values are generally colored in shades of green, indicating regions of relative neutrality. The MEP map of this compound would provide a clear and intuitive picture of its charge distribution, highlighting the areas most likely to engage in electrostatic interactions with other molecules. This information is crucial for understanding its intermolecular forces and its behavior in different chemical environments.

Conformational Analysis and Energy Landscape Exploration of the Pyrrolidine and Naphthalene Moieties

The three-dimensional structure of a molecule is not static; it is a dynamic entity that can exist in various spatial arrangements known as conformations. Conformational analysis is the study of these different arrangements and their relative energies. For this compound, a thorough conformational analysis is essential to understand the flexibility of the molecule and to identify its most stable, low-energy conformations.

The conformational flexibility of this molecule arises from the rotation around the single bond connecting the pyrrolidine ring to the naphthalene moiety, as well as the puckering of the five-membered pyrrolidine ring itself. The naphthalene group is a rigid, planar system, but its orientation relative to the pyrrolidine ring can vary significantly.

Computational methods, particularly DFT, can be used to explore the potential energy surface (PES) of the molecule. By systematically rotating the dihedral angle between the pyrrolidine and naphthalene groups and calculating the energy at each step, a rotational energy profile can be constructed. This profile reveals the energy barriers to rotation and identifies the most stable (lowest energy) and least stable (highest energy) conformations.

Similarly, the puckering of the pyrrolidine ring can be investigated. Pyrrolidine rings typically adopt non-planar "envelope" or "twist" conformations to relieve ring strain. Computational modeling can determine the preferred pucker of the pyrrolidine ring in this compound and the energy differences between various puckered forms.

Molecular Dynamics (MD) Simulations for Understanding Dynamic Behavior and Solvent Effects

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a trajectory that describes the positions and velocities of the atoms as a function of time.

For this compound, MD simulations can be used to explore its conformational dynamics in a more realistic environment, such as in a solvent. By placing the molecule in a box of solvent molecules (e.g., water), the simulation can capture the influence of the solvent on the molecule's structure and flexibility. The solvent can affect the conformational preferences of the molecule through hydrogen bonding and other intermolecular interactions.

MD simulations can also provide insights into the flexibility of different parts of the molecule. For example, the simulation can show how the pyrrolidine ring puckers and how the naphthalene group rotates over time. This information is valuable for understanding how the molecule might adapt its shape to bind to a biological target.

Furthermore, MD simulations can be used to calculate various thermodynamic properties, such as the free energy of binding to a receptor or the potential of mean force for a particular conformational change. These calculations can provide a more complete understanding of the molecule's behavior in a biological context.

Elucidation of Reaction Mechanisms and Transition States through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing detailed information about the energy changes that occur as reactants are converted into products. For reactions involving this compound, computational methods can be used to map out the entire reaction pathway, including the identification of transition states and intermediates.

A transition state is a high-energy, unstable configuration of atoms that exists for a fleeting moment as a reaction proceeds. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. By locating the transition state structure on the potential energy surface, computational chemists can gain a deep understanding of the factors that control the reaction's feasibility and speed.

DFT is a commonly used method for studying reaction mechanisms. By calculating the energies of the reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed. This profile provides a visual representation of the energy changes that occur throughout the reaction.

Despite a comprehensive search for computational and theoretical investigations, no specific molecular docking studies detailing the binding interactions of this compound with macromolecular targets were found in the public domain.

Scientific literature extensively covers molecular docking simulations for a wide array of compounds, including derivatives of naproxen (B1676952) which share the 6-methoxynaphthalen-2-yl moiety. However, research focusing specifically on the pyrrolidine derivative as requested is not available. The principles of molecular docking involve computational algorithms that predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug discovery and molecular biology for understanding the interaction between a ligand and a protein at the atomic level.

General methodologies for such studies typically involve the preparation of the ligand and the macromolecular target, running the docking simulation using software like AutoDock or Schrödinger, and then analyzing the results to understand the binding modes, energies, and key interactions. These analyses often provide insights into hydrogen bonds, hydrophobic interactions, and other forces that stabilize the complex.

Without specific studies on this compound, it is not possible to provide detailed research findings, data tables, or a discussion of its binding interactions with any model macromolecular targets. The scientific community has not yet published research that would fulfill the specific requirements of the requested article.

Structure Activity/property Relationship Sar/spr Studies Non Biological/non Clinical Focus

Impact of Substituent Variations on Chemical Reactivity and Stability

The chemical reactivity and stability of 3-(6-Methoxynaphthalen-2-yl)pyrrolidine are intrinsically linked to the electronic and steric nature of substituents on both the pyrrolidine (B122466) and naphthalene (B1677914) rings.

Variations on the pyrrolidine ring, particularly at the nitrogen atom and the C4 and C5 positions, can significantly modulate the compound's properties. The nitrogen atom's basicity is a key determinant of its nucleophilicity and reactivity in, for example, N-alkylation or N-acylation reactions. Electron-donating groups (EDGs) on the pyrrolidine ring would be expected to increase the electron density on the nitrogen, thereby enhancing its basicity and nucleophilic character. Conversely, electron-withdrawing groups (EWGs) would decrease basicity, potentially improving stability towards acidic conditions but reducing nucleophilicity. nih.gov

The stability of the pyrrolidine ring itself can be influenced by substituents. For instance, fluorination at the C4 position can have a profound impact on the ring's conformation and electronic properties, a phenomenon known as the gauche effect, which can enhance conformational stability. beilstein-journals.orgbeilstein-journals.org

The following table illustrates the predicted effects of hypothetical substituent variations on the chemical properties of this compound.

Substituent PositionSubstituent TypePredicted Effect on Pyrrolidine Nitrogen BasicityPredicted Effect on Naphthalene Ring Reactivity (towards electrophiles)
Pyrrolidine N1Methyl (EDG)IncreaseNo direct effect
Pyrrolidine N1Acetyl (EWG)DecreaseNo direct effect
Pyrrolidine C4Fluoro (EWG)DecreaseNo direct effect
Naphthalene C6Nitro (EWG)No direct effectDecrease
Naphthalene C1Bromo (EWG)No direct effectDecrease

Stereochemical Influences on Molecular Recognition Processes and Intermolecular Interactions

The this compound molecule possesses a stereocenter at the C3 position of the pyrrolidine ring, leading to the existence of (R) and (S) enantiomers. The spatial arrangement of the bulky methoxynaphthalene group relative to the pyrrolidine ring is a critical factor in molecular recognition processes.

The non-planar, puckered nature of the pyrrolidine ring allows for different conformations (envelope and twisted forms), and the stereochemistry at C3 will dictate the preferred orientation of the naphthalene substituent (pseudo-axial or pseudo-equatorial). nih.gov These conformational preferences have a direct impact on how the molecule interacts with other molecules or surfaces. In a crystalline solid-state, for instance, the stereochemistry would significantly influence the crystal packing, leading to different intermolecular interactions such as C-H···π and π-π stacking interactions involving the naphthalene rings. manipal.eduresearchgate.net

In the context of host-guest chemistry or interactions with chiral stationary phases in chromatography, the different stereoisomers would exhibit distinct binding affinities. The specific three-dimensional arrangement of the hydrogen bond donor (N-H) and the aromatic system is crucial for forming specific non-covalent interactions. Computational studies on related 3-arylpyrrolidines have shown that the energy differences between various conformers can be small, suggesting that the molecule may exist as a mixture of conformers in solution. researchgate.net

The table below summarizes the key stereochemical aspects and their potential influence on intermolecular interactions.

Stereochemical FeatureDescriptionPotential Influence on Molecular Interactions
C3 ChiralityPresence of (R) and (S) enantiomers.Enantioselective recognition by chiral hosts or surfaces.
Pyrrolidine Ring PuckerEnvelope and twisted conformations.Dictates the spatial orientation of the naphthalene group, affecting steric accessibility and the directionality of non-covalent interactions.
Substituent OrientationPseudo-axial vs. pseudo-equatorial placement of the naphthalene group.Influences the stability of conformers and the nature of intermolecular contacts in the solid state.

Design Principles for Modulating Spectroscopic Properties (e.g., absorption, fluorescence)

The spectroscopic properties of this compound are dominated by the methoxynaphthalene fluorophore. Naphthalene itself has characteristic UV absorption and fluorescence properties, which are highly sensitive to substituent effects. researchgate.net

The methoxy (B1213986) group at the C6 position, being an electron-donating group, is expected to cause a bathochromic (red) shift in the absorption and emission spectra compared to unsubstituted naphthalene. This is due to the raising of the highest occupied molecular orbital (HOMO) energy level, which reduces the HOMO-LUMO energy gap. researchgate.net The position and intensity of these spectral bands can be further tuned by introducing other substituents on the naphthalene ring. For instance, adding an electron-withdrawing group at a position that enhances intramolecular charge transfer (ICT) would likely lead to a significant red-shift in the fluorescence emission and an increase in the Stokes shift. researchgate.net

The pyrrolidine ring, while not a chromophore itself, can influence the spectroscopic properties through its nitrogen atom. N-alkylation or N-acylation can alter the electron-donating ability of the pyrrolidine moiety, which can have a subtle effect on the naphthalene's electronic transitions. Furthermore, in different solvents, the polarity can affect the excited state dipole moment, leading to solvatochromic shifts in the emission spectra. nih.govbohrium.comwikipedia.org

The following table provides a hypothetical guide to modulating the spectroscopic properties of this compound.

ModificationPredicted Effect on Absorption λmaxPredicted Effect on Fluorescence λmaxRationale
Add -NO2 at C7 of NaphthaleneBathochromic ShiftSignificant Bathochromic ShiftIncreased intramolecular charge transfer (ICT).
Replace -OCH3 with -OH at C6Hypsochromic ShiftHypsochromic Shift-OH is a slightly weaker electron-donating group than -OCH3.
N-acetylation of PyrrolidineMinimal ShiftMinimal ShiftReduces the electron-donating ability of the nitrogen lone pair, but the effect is not directly conjugated to the naphthalene ring.
Increase Solvent PolarityMinimal ShiftBathochromic or Hypsochromic ShiftSolvatochromism, depending on the change in dipole moment upon excitation.

Exploration of Bioisosteric Analogues on Ligand-Binding Site Interactions (Focus on molecular recognition mechanisms, not efficacy)

Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate a compound's properties while maintaining its ability to interact with a biological target. In a non-clinical context, exploring bioisosteres of this compound can provide valuable insights into the fundamental molecular recognition mechanisms.

The pyrrolidine ring is a common scaffold in many biologically active compounds. nih.gov Bioisosteric replacements for the pyrrolidine ring could include other five-membered heterocycles like tetrahydrofuran (B95107) or thiolane, or even four-membered rings like azetidine. nih.gov Each replacement would alter the geometry, hydrogen bonding capacity, and conformational flexibility of the molecule, thereby influencing its interaction with a hypothetical binding partner. For example, replacing the pyrrolidine nitrogen with an oxygen (tetrahydrofuran analogue) would remove the hydrogen bond donating capability and the basic character of the ring.

The methoxynaphthalene moiety can also be replaced with other aromatic systems. A classic bioisostere for naphthalene is quinoline (B57606) or isoquinoline, where a CH group is replaced by a nitrogen atom. This would introduce a hydrogen bond acceptor site and alter the electronic distribution of the aromatic system, which could lead to different π-stacking or polar interactions within a binding site.

Molecular docking studies with hypothetical receptors, such as serine proteases, could be employed to predict how these bioisosteric modifications would affect binding orientation and the network of non-covalent interactions. mbl.or.kr The key interactions to consider would be hydrogen bonds involving the pyrrolidine nitrogen, and hydrophobic and π-stacking interactions involving the naphthalene ring.

The table below presents some potential bioisosteric replacements and their predicted impact on molecular recognition.

Original MoietyBioisosteric ReplacementPredicted Impact on Molecular Recognition Mechanisms
PyrrolidineTetrahydrofuranLoss of N-H hydrogen bond donor and basicity; potential for O-H hydrogen bond acceptor interactions.
PyrrolidineAzetidineAltered ring pucker and bond angles, potentially leading to different steric interactions.
6-Methoxynaphthalene6-MethoxyquinolineIntroduction of a hydrogen bond acceptor (N atom); altered π-electron distribution affecting π-stacking interactions.
6-MethoxynaphthaleneIndoleChange in aromatic surface area and hydrogen bonding potential (N-H donor).

Advanced Applications and Future Research Directions Non Biological/non Clinical

Potential in Materials Science: Polymer Stabilization and Organic Electronics

The methoxynaphthalene moiety in 3-(6-Methoxynaphthalen-2-yl)pyrrolidine suggests its potential utility in materials science, particularly in the realms of polymer stabilization and organic electronics. Naphthalene-based compounds have been investigated for their ability to enhance the performance and longevity of polymers. For instance, methylated naphthalene (B1677914) derivatives have been employed as additives to fine-tune the morphology of polymer solar cells, leading to improved efficiency and stability. rsc.org The incorporation of such naphthalene structures can contribute to increased charge mobilities and reduced charge recombination in polymer-based electronic devices. rsc.org Porous organic polymers derived from naphthalene have also demonstrated high thermal stability and utility in applications like gas uptake and heterogeneous catalysis. nih.govmdpi.com

The pyrrolidine (B122466) component, on the other hand, can be integrated into polymer backbones or used to create functional polymers. Pyrrolidine and its derivatives have been explored in the development of light-converting systems and as ligands to improve the properties of ruthenium complexes for photovoltaic applications. acs.orgresearchgate.net Therefore, it is conceivable that this compound could serve as a monomer or an additive in the creation of advanced polymers with tailored optical, electronic, and thermal properties. Further research could focus on synthesizing polymers incorporating this compound and evaluating their potential as organic semiconductors, polymer stabilizers, or components in optoelectronic devices.

Role as Advanced Analytical Reagents: Examples in MALDI Mass Spectrometry Matrices

In the field of analytical chemistry, derivatives of naphthalene have shown significant promise as matrices in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, a technique used for analyzing large molecules. acs.org The effectiveness of a MALDI matrix is often linked to its ability to absorb laser energy and facilitate the ionization of the analyte with minimal interference.

Researchers have rationally designed and synthesized naphthalene-based compounds to act as specialized matrices. For example, 1,8-di(piperidinyl)naphthalene (DPN), a compound designed from 1,8-bis(dimethylamino)naphthalene (B140697) (DMAN), has been shown to be an effective matrix for the analysis of low molecular weight analytes in the negative ion mode, as it does not generate interfering signals in the low mass range. researchgate.netnih.govnih.govacs.org The superior performance of DPN is attributed to its superbasic nature, which enhances the deprotonation of analyte molecules. nih.govnih.gov

Given that the core structure of this compound contains a naphthalene ring system, it represents a candidate for investigation as a novel MALDI matrix. The presence of the pyrrolidine ring and the methoxy (B1213986) group could influence its ionization properties, vacuum stability, and solubility, which are all critical factors for a MALDI matrix. Future studies could involve synthesizing and evaluating this compound and its analogues for their efficacy as matrices in the mass spectrometric analysis of various analytes.

Applications in Supramolecular Chemistry and Self-Assembly Processes

The structural characteristics of this compound, featuring both a planar aromatic naphthalene unit and a three-dimensional pyrrolidine ring, make it an interesting candidate for applications in supramolecular chemistry and self-assembly. Both naphthalene and pyrrolidine derivatives have been independently shown to participate in the formation of ordered supramolecular structures.

Naphthalene diimides, for example, are known to self-assemble through a combination of hydrogen bonding and π-π stacking interactions, leading to the formation of complex architectures like nanotubes and gels. acs.orgresearchgate.netwikipedia.org The ability of the naphthalene moiety to engage in π-π interactions can be a driving force for the organization of molecules into larger, well-defined assemblies. Similarly, pyrrolidine-containing molecules, such as engineered polyproline helices, have been utilized as building blocks for the rational design of supramolecular constructs. nih.gov

The combination of these two motifs in a single molecule could lead to novel self-assembly behaviors. The interplay between the π-stacking of the naphthalene units and potential hydrogen bonding or dipole-dipole interactions involving the pyrrolidine ring could result in the formation of unique supramolecular polymers or discrete nanostructures. Research in this area would involve studying the self-assembly of this compound under various conditions to explore its potential in creating new functional materials.

Exploration in Catalysis (e.g., as chiral ligands, organocatalysts)

The chiral nature of the pyrrolidine ring in this compound makes it a prime candidate for exploration in asymmetric catalysis, both as a chiral ligand for metal complexes and as an organocatalyst. The pyrrolidine scaffold is a well-established "privileged" structure in organocatalysis, capable of promoting a wide range of enantioselective transformations. tandfonline.comresearchgate.net

The functionalization of the pyrrolidine ring allows for the fine-tuning of the catalyst's steric and electronic properties, which in turn influences the stereochemical outcome of the reaction. researchgate.net The methoxynaphthalene group at the 3-position of the pyrrolidine ring in this compound could provide a bulky and electronically distinct environment, potentially leading to high levels of stereocontrol in catalytic reactions. Pyrrolidine-derived squaramides, for instance, have been successfully used as recyclable organocatalysts in asymmetric Michael reactions. mdpi.com

Furthermore, pyrrolidine-containing polypyridines have been synthesized and used as ligands in ruthenium complexes, demonstrating that the pyrrolidine moiety can effectively modify the electronic and photophysical properties of metal centers. acs.org The development of chiral ligands is crucial for the advancement of asymmetric metal-catalyzed reactions. researchgate.net Future research could involve the synthesis of this compound and its evaluation as a catalyst or ligand in various asymmetric transformations, such as aldol (B89426) reactions, Michael additions, and cycloadditions.

Development of Novel Synthetic Methodologies for Advanced Analogues

The exploration of the full potential of this compound in various applications will necessitate the development of versatile and efficient synthetic methodologies for this compound and its advanced analogues. The synthesis of substituted pyrrolidines is a topic of significant interest in organic chemistry, with numerous strategies being continuously developed. nih.govrsc.orgmdpi.com

These methods often involve multi-step sequences that allow for the introduction of diverse substituents and the control of stereochemistry. rsc.orgrsc.org For instance, the synthesis of pyrrolidine-based organocatalysts often starts from readily available chiral precursors, followed by a series of transformations to introduce the desired functional groups. tandfonline.com The development of synthetic routes to analogues of this compound could involve modifying the substitution pattern on both the naphthalene ring and the pyrrolidine ring.

This would allow for a systematic investigation of structure-activity relationships in the context of the applications discussed above. For example, varying the electronic nature of the substituents on the naphthalene ring could modulate the compound's properties as a MALDI matrix or a component in organic electronics. Similarly, altering the substituents on the pyrrolidine ring could fine-tune its catalytic activity.

Chemo- and Biosensor Development Utilizing Unique Molecular Recognition Properties

The development of chemo- and biosensors often relies on the design of molecules that can selectively bind to a target analyte and produce a measurable signal. Both naphthalene and pyrrolidine derivatives have been successfully employed in the design of such sensors.

Naphthalene-based compounds are frequently used as fluorescent probes due to their favorable photophysical properties. acs.orgresearchgate.netnih.govnih.govacs.orgtandfonline.comrsc.orgmdpi.comrsc.orgrsc.org The fluorescence of these probes can be modulated upon binding to a specific analyte, allowing for sensitive and selective detection. For example, naphthalene-derived fluorescent chemosensors have been developed for the detection of various metal ions and small molecules. nih.govnih.gov

The pyrrolidine moiety, with its defined three-dimensional structure and potential for hydrogen bonding, can serve as a molecular recognition element. nih.gov Pyrrolidine derivatives have been incorporated into fluorescent probes for the detection of biologically relevant molecules. researchgate.netnih.gov The combination of a naphthalene fluorophore and a pyrrolidine recognition unit in this compound suggests its potential as a scaffold for the development of novel chemo- and biosensors. mdpi.com Future research could focus on synthesizing derivatives of this compound with specific binding sites for target analytes and evaluating their performance as sensors.

Q & A

Q. What in vitro and in vivo models are appropriate for evaluating this compound’s pharmacokinetics?

  • Methodological Answer :
  • In Vitro : Caco-2 cells for permeability; human liver microsomes for metabolic stability .
  • In Vivo : Rodent models with IV/PO dosing to calculate bioavailability (F%). Plasma samples analyzed via LC-MS/MS .

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